
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, also known as Isobutyryl THIQ, is a novel compound that has gained significant attention in the field of scientific research. This molecule possesses unique properties that make it an attractive candidate for various applications in the field of medicine, pharmacology, and neuroscience.
Mecanismo De Acción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ acts as a partial agonist of TAAR1, which results in the activation of downstream signaling pathways. This leads to the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. It also modulates the activity of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory consolidation, and increase motivation. It also has anxiolytic effects, reducing anxiety-like behaviors in animal models. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has also been shown to have antidepressant effects, reducing depressive-like behaviors in animal models. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its selectivity for TAAR1. This allows for specific modulation of neurotransmitter activity, reducing the potential for off-target effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is also relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have beneficial effects in animal models of depression, anxiety, and cognitive impairment. Further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a tool for studying the role of TAAR1 in various physiological processes. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ can be used to selectively modulate TAAR1 activity and investigate its downstream effects. Finally, there is potential for the development of novel derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ involves the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride and 3-methylbutan-1-amine. The reaction is carried out under specific conditions to obtain the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 is involved in the regulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to modulate the activity of these neurotransmitters, leading to various physiological effects.
Propiedades
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)10-17(21)19-15-8-7-14-6-5-9-20(16(14)11-15)18(22)13(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZJEUUGFPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


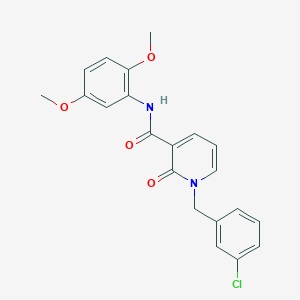
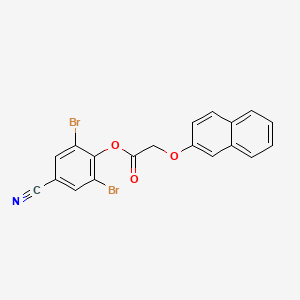
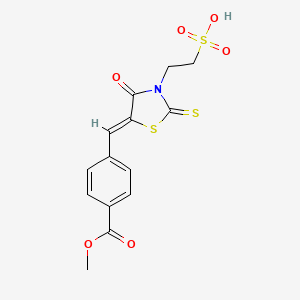
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)
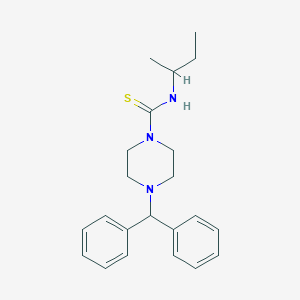
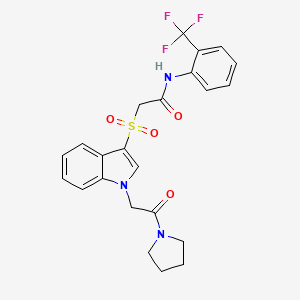
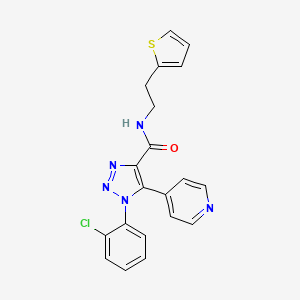
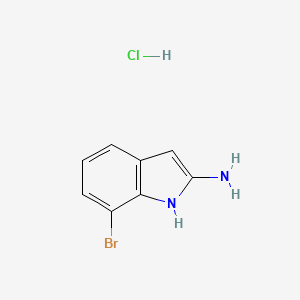
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)